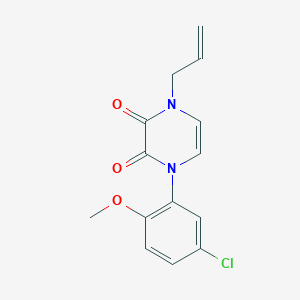
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, also known as ACMPP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is not yet fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling pathways. Additionally, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione exhibits a wide range of biochemical and physiological effects. Studies have shown that it can effectively reduce inflammation and pain in animal models of inflammation and arthritis. Additionally, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is its versatility in terms of its potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, one of the main limitations of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione and to identify its molecular targets. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione in animal models of disease.
Synthesemethoden
The synthesis of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multi-step process involving the reaction of 4-chloro-2-methoxyaniline with ethyl acetoacetate to form 4-(5-chloro-2-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then subjected to a series of reactions, including allylation, cyclization, and oxidation, to produce the final product, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and painkillers. Additionally, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has shown significant antitumor activity against a variety of cancer cell lines, suggesting its potential as a novel anticancer agent.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-6-16-7-8-17(14(19)13(16)18)11-9-10(15)4-5-12(11)20-2/h3-5,7-9H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCESICBEMVSYEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
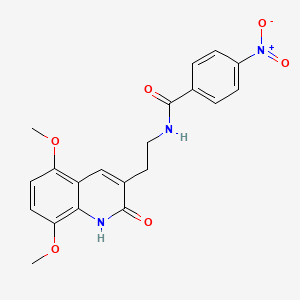
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
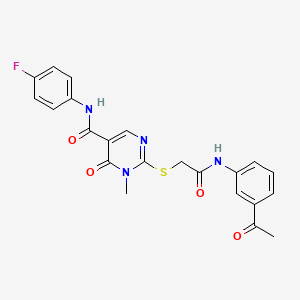
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)
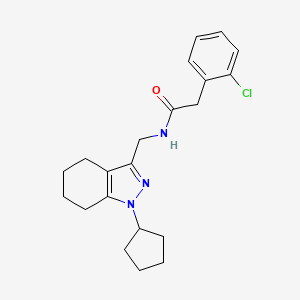
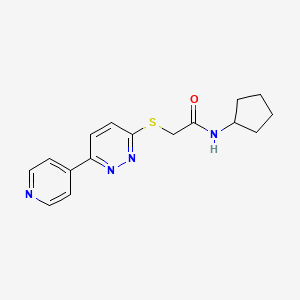

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
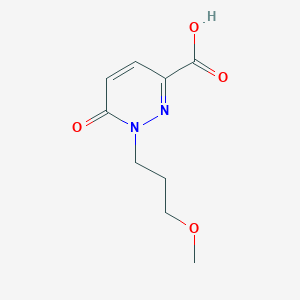
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

